molecular formula C20H11BrIN3O4 B11538855 2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

Cat. No.: B11538855
M. Wt: 564.1 g/mol
InChI Key: BVJCJBQUVIFXAU-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is a complex organic compound with a unique structure that includes bromine, iodine, and nitro functional groups

Preparation Methods

The synthesis of 2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-4-nitrophenol and 2-(3-iodophenyl)-1,3-benzoxazole.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the imino-methyl linkage.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol can be compared with other similar compounds, such as:

  • 2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methoxyphenol
  • 2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chlorophenol

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C20H11BrIN3O4

Molecular Weight

564.1 g/mol

IUPAC Name

2-bromo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C20H11BrIN3O4/c21-16-9-15(25(27)28)7-12(19(16)26)10-23-14-4-5-18-17(8-14)24-20(29-18)11-2-1-3-13(22)6-11/h1-10,26H

InChI Key

BVJCJBQUVIFXAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O

Origin of Product

United States

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